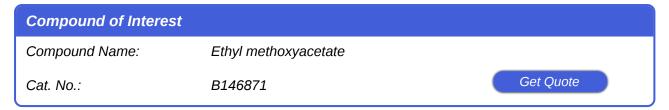


An In-depth Technical Guide to Ethyl Methoxyacetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methoxyacetate is a versatile chemical compound with applications spanning from organic synthesis to its use as a specialized solvent. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and characteristic chemical reactivity. Detailed experimental protocols for its synthesis and characterization are provided, along with a thorough compilation of its spectroscopic data. This document is intended to serve as a valuable technical resource for professionals in research, development, and pharmaceutical sciences.

Chemical Structure and Identification

Ethyl methoxyacetate, systematically named ethyl 2-methoxyacetate, is an organic ester characterized by the presence of both an ester and an ether functional group.[1] Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identification of Ethyl Methoxyacetate



Identifier	Value	Reference
IUPAC Name	ethyl 2-methoxyacetate	[1]
CAS Number	3938-96-3	[2]
Molecular Formula	С5Н10О3	[1][2]
Molecular Weight	118.13 g/mol	[2]
SMILES	CCOC(=0)COC	
InChlKey	JLEKJZUYWFJPMB- UHFFFAOYSA-N	

Below is a 2D representation of the chemical structure of **ethyl methoxyacetate**.

Caption: 2D Chemical Structure of Ethyl Methoxyacetate

Physicochemical Properties

Ethyl methoxyacetate is a colorless liquid at room temperature.[3] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of Ethyl Methoxyacetate

Property	Value	Reference
Appearance	Colorless liquid	[3]
Boiling Point	44-45.5 °C at 9 mmHg	[4]
Density	1.007 g/mL at 25 °C	[4]
Refractive Index (n20/D)	1.401	[4]
Solubility	Slightly soluble in water	[3]

Spectroscopic Data



The structural elucidation of **ethyl methoxyacetate** is supported by various spectroscopic techniques. The characteristic spectral data are summarized in the following tables.

Table 3: ¹H NMR Spectral Data of Ethyl Methoxyacetate

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
1.25	Triplet	3H	-OCH2CH3
3.38	Singlet	3H	-OCH₃
4.02	Singlet	2H	-OCH₂CO-
4.17	Quartet	2H	-OCH ₂ CH ₃

Table 4: ¹³C NMR Spectral Data of **Ethyl Methoxyacetate**

Chemical Shift (δ , ppm)	Assignment
14.1	-OCH₂CH₃
59.0	-OCH₃
61.1	-OCH₂CH₃
69.2	-OCH₂CO-
170.5	>C=O

Table 5: Key IR Absorption Bands of Ethyl Methoxyacetate

Wavenumber (cm ⁻¹)	Functional Group
~1750	C=O (Ester) stretch
~1100-1300	C-O (Ester and Ether) stretch
~2850-2950	C-H (Alkyl) stretch

Table 6: Mass Spectrometry Data of **Ethyl Methoxyacetate**



m/z	Interpretation
118	[M] ⁺ (Molecular ion)
87	[M - OCH ₃] ⁺
73	[M - OCH ₂ CH ₃] ⁺
59	[CH₃OCH₂] ⁺
45	[OCH ₂ CH ₃] ⁺

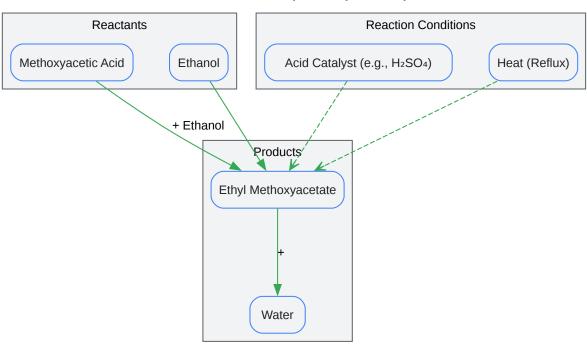
Synthesis of Ethyl Methoxyacetate

Ethyl methoxyacetate can be synthesized through several routes. The two most common methods are Fischer esterification and a Williamson ether synthesis-like reaction.

Fischer Esterification of Methoxyacetic Acid

This method involves the acid-catalyzed reaction of methoxyacetic acid with ethanol. The reaction is an equilibrium process, and to drive it towards the product, an excess of ethanol is typically used, and the water formed is removed.





Fischer Esterification for Ethyl Methoxyacetate Synthesis

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Caption: Fischer Esterification Synthesis Pathway

- Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle.
- Charging Reactants: To the flask, add methoxyacetic acid (1.0 equivalent), absolute ethanol (3.0-5.0 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
- Reaction: The mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After cooling to room temperature, the reaction mixture is diluted with water and transferred to a separatory funnel. The aqueous layer is extracted with a suitable organic

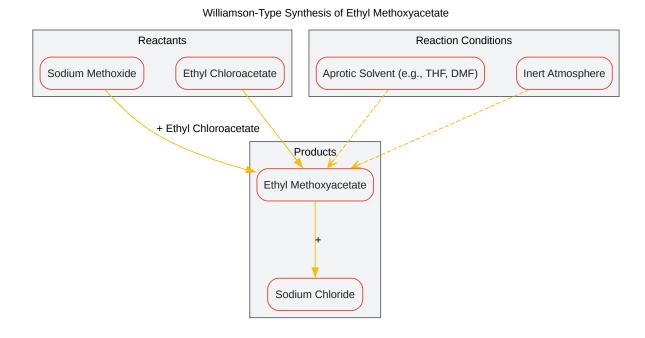


solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude ethyl methoxyacetate is then purified by fractional distillation.

Williamson-Type Synthesis

This method involves the reaction of an alkali metal methoxide (e.g., sodium methoxide) with ethyl chloroacetate. This is a nucleophilic substitution reaction (SN2).



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